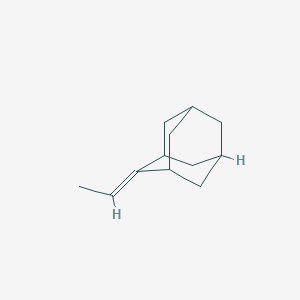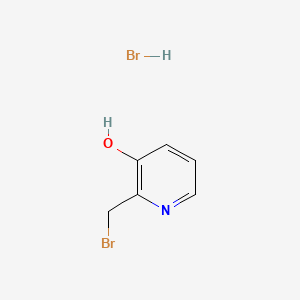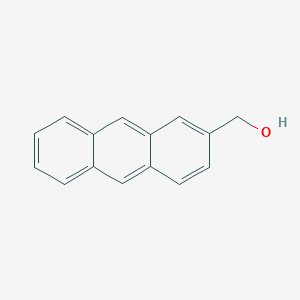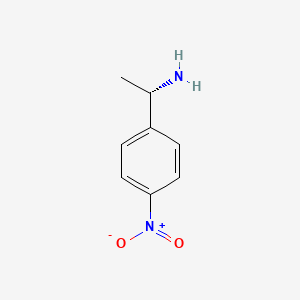
2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H18N2O5 . It has a molecular weight of 258.27 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H18N2O5 . This indicates that it contains 11 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.27 g/mol . It’s recommended to be stored at -20°C for maximum recovery of the product .Applications De Recherche Scientifique
Synthesis of Unique Chemicals
This compound is provided to early discovery researchers as part of a collection of unique chemicals . It serves as a crucial component in the synthesis of new and unique chemicals, contributing to the advancement of chemical research.
Preparation of Piperazine Derivatives
It may be used in the preparation of a series of (m-phenoxy)phenyl substituted piperazine derivatives . These derivatives have potential applications in various fields, including medicinal chemistry and drug discovery.
Termination Step in Polymer Synthesis
This compound plays a role in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring-opening polymerization . This process is crucial in the production of specific types of polymers with potential applications in materials science.
Synthesis of Indazole DNA Gyrase Inhibitors
It is used in the synthesis of monosubstituted piperazines, for example, in the synthesis of indazole DNA gyrase inhibitors . These inhibitors are important in the field of medicinal chemistry, particularly in the development of antibiotics.
Synthesis of Pim-1 Inhibitors
This compound is a reactant for the synthesis of Pim-1 inhibitors . Pim-1 inhibitors have potential therapeutic applications, particularly in the treatment of cancer.
Synthesis of Selective GPR119 Agonists
It is also a reactant for the synthesis of selective GPR119 agonists . GPR119 agonists are being researched for their potential use in the treatment of type II diabetes.
α-Arylation and α-Benzylation of Aldehydes
This compound is a reactant for α-arylation and α-benzylation of aldehydes . These reactions are important in organic synthesis, contributing to the production of a wide range of organic compounds.
Enantioselective α-Triflouromethylation of Aldehydes
Finally, it is a reactant for enantioselective α-triflouromethylation of aldehydes . This reaction is crucial in the synthesis of chiral molecules, which have significant applications in pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-4-12-9(16)7(13)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTOUAJILWSKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373210 | |
| Record name | 2-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester | |
CAS RN |
863307-54-4 | |
| Record name | 2-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1586646.png)



![Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride](/img/structure/B1586651.png)







